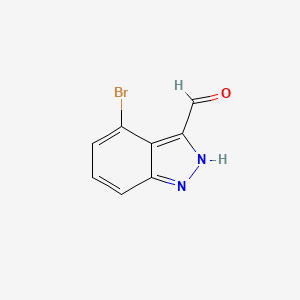

4-Bromo-1H-indazole-3-carbaldehyde

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

4-bromo-2H-indazole-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5BrN2O/c9-5-2-1-3-6-8(5)7(4-12)11-10-6/h1-4H,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DFPWFKJANMVAIA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NNC(=C2C(=C1)Br)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5BrN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60646266 | |

| Record name | 4-Bromo-2H-indazole-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60646266 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

885521-76-6 | |

| Record name | 4-Bromo-2H-indazole-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60646266 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

The Significance of Indazole Scaffolds in Medicinal Chemistry and Drug Discovery

The indazole ring system, a bicyclic aromatic heterocycle composed of a benzene (B151609) ring fused to a pyrazole (B372694) ring, is recognized as a "privileged scaffold" in medicinal chemistry. nih.govresearchgate.net This designation stems from the ability of the indazole nucleus to serve as a versatile template for the design of ligands that can interact with a diverse array of biological targets, leading to a broad spectrum of pharmacological activities. nih.gov

Indazole derivatives have been extensively investigated and have shown promise in various therapeutic areas, including the treatment of cancer, inflammation, infectious diseases, and neurological disorders. rsc.orgchemimpex.combenthamdirect.com The success of this scaffold is exemplified by the number of indazole-containing drugs that have received FDA approval, such as the anti-cancer agents Pazopanib and Axitinib. rsc.orgrsc.org The unique arrangement of nitrogen atoms in the indazole ring allows for crucial hydrogen bonding interactions with protein active sites, a key factor in its biological activity. rsc.org

The therapeutic potential of indazole-based compounds is vast, with ongoing research continually uncovering new applications. The structural versatility of the indazole core allows for modification at various positions, enabling chemists to fine-tune the pharmacological properties of the resulting molecules. nih.gov

Table 1: Selected FDA-Approved Indazole-Containing Drugs

| Drug Name | Therapeutic Use |

| Axitinib | Anti-cancer (Kinase inhibitor) |

| Pazopanib | Anti-cancer (Kinase inhibitor) |

| Granisetron | Anti-emetic |

| Benzydamine | Anti-inflammatory |

| Lonidamine | Anti-cancer |

An Overview of 1h Indazole 3 Carbaldehyde Derivatives As Key Intermediates

Within the broad class of indazole derivatives, 1H-indazole-3-carbaldehydes are particularly valuable as key intermediates in organic synthesis. rsc.orgrsc.orgnih.gov The aldehyde functional group at the 3-position is a versatile handle that can be readily transformed into a wide variety of other functional groups and heterocyclic systems. nih.gov This reactivity allows for the construction of complex molecular architectures and the introduction of diverse substituents, which is crucial for exploring structure-activity relationships (SAR) in drug discovery programs. nih.gov

The conversion of the aldehyde group can be achieved through various chemical reactions, including:

Condensation reactions: Such as Knoevenagel and Wittig reactions to form alkenes. nih.gov

Cyclization reactions: To construct other heterocyclic rings like oxazoles, thiazoles, and benzimidazoles. nih.gov

Reductive amination: To produce secondary and tertiary amines.

Oxidation: To yield the corresponding carboxylic acid.

The ability to easily modify the 3-position of the indazole ring makes 1H-indazole-3-carbaldehyde derivatives indispensable tools for medicinal chemists in the synthesis of libraries of compounds for biological screening. rsc.org

The Specific Research Context of Bromine Substitution on the Indazole Core

Strategies for Indazole Core Construction

The formation of the indazole nucleus is a critical step in the synthesis of these compounds. Various transition-metal-catalyzed and cycloaddition reactions have been developed to construct this bicyclic heteroaromatic system.

Palladium-Catalyzed Cyclization Approaches

Palladium catalysis has emerged as a powerful tool in organic synthesis, and its application in the formation of indazole rings is no exception. These methods often involve intramolecular C-N bond formation, capitalizing on the versatility of palladium to mediate such cyclizations. For instance, palladium-catalyzed cyclizations of bromo dienes have been explored to form five- or six-membered rings. These reactions typically proceed in the presence of a palladium catalyst, such as palladium acetate (B1210297) with a phosphine (B1218219) ligand like tri-o-tolylphosphine, and a base. The choice of solvent and reaction temperature can significantly influence the yield of the cyclized product. While not a direct route to this compound, these cyclization strategies establish the fundamental indazole framework which can be further functionalized.

Another relevant palladium-catalyzed method is the Suzuki-Miyaura cross-coupling reaction. This reaction is instrumental in creating C-C bonds and has been successfully used to arylate indazole scaffolds. nih.gov For example, a regioselective C7-bromination of a 4-substituted 1H-indazole can be followed by a palladium-mediated Suzuki-Miyaura reaction with various boronic acids to introduce aryl groups at the C7 position. nih.gov This highlights the utility of palladium catalysis in modifying a pre-existing bromo-indazole core.

Copper-Catalyzed Intramolecular N–N Bond Formation

Copper-catalyzed reactions provide an alternative and efficient pathway for constructing the indazole ring through the formation of a crucial N-N bond. rsc.orgresearchgate.netnih.gov These methods often involve the intramolecular coupling of appropriately substituted aromatic precursors. One such approach is the copper-catalyzed oxidative dehydrogenative N-N bond formation, which can be used to synthesize N,N'-diarylindazol-3-ones. rsc.org This process typically utilizes a copper catalyst in the presence of air as the oxidant. rsc.org

Furthermore, copper catalysts play a key role in one-pot, three-component reactions for the synthesis of 2H-indazoles from 2-bromobenzaldehydes, primary amines, and sodium azide. researchgate.net In these reactions, the copper catalyst facilitates both C-N and N-N bond formations. researchgate.netnih.gov The versatility of copper catalysis allows for a broad substrate scope with good tolerance for various functional groups.

Cycloaddition Reactions (e.g., Arynes with Diazo Compounds)

Cycloaddition reactions offer a powerful and direct route to the indazole skeleton. The [3+2] cycloaddition of arynes with diazo compounds is a particularly effective method. organic-chemistry.orgnih.gov In this approach, an aryne, a highly reactive intermediate, reacts with a 1,3-dipole such as a diazo compound to form the five-membered pyrazole (B372694) ring of the indazole system. organic-chemistry.org This reaction is often carried out under mild conditions and can provide a wide range of substituted indazoles in good to excellent yields. nih.gov The generation of the aryne intermediate is a key step and can be achieved from precursors like o-(trimethylsilyl)aryl triflates in the presence of a fluoride (B91410) source. organic-chemistry.org

Approaches for Introducing the Carbaldehyde Moiety at Position 3

Once the indazole core is established, the next critical step is the introduction of the carbaldehyde group at the C3 position. Direct formylation of the indazole ring at this position is often challenging, necessitating alternative synthetic strategies.

Nitrosation of Indoles as a Precursor Pathway to 1H-Indazole-3-carbaldehydes

A highly effective and widely used method for the synthesis of 1H-indazole-3-carbaldehydes involves the nitrosation of indole (B1671886) precursors. nih.govrsc.orgrsc.org This reaction proceeds through a multi-step pathway that begins with the nitrosation of the C3 position of the indole ring to form an oxime intermediate. nih.gov This is followed by the addition of water and subsequent ring-opening and re-cyclization to yield the desired 1H-indazole-3-carbaldehyde. nih.gov This method has proven to be a general and high-yielding route to these valuable intermediates. nih.govrsc.org

The efficiency of the nitrosation reaction is highly dependent on the electronic nature of the substituents on the indole ring. rsc.org Optimized conditions have been developed to accommodate both electron-rich and electron-deficient indoles. nih.govrsc.org

For electron-rich and electron-neutral indoles , the reaction is typically carried out under slightly acidic conditions. A reverse addition procedure, where the indole solution is slowly added to a mixture of sodium nitrite (B80452) and acid at low temperatures (e.g., 0 °C), has been shown to significantly improve yields and minimize side reactions. nih.govrsc.org For indoles bearing electron-donating groups like methoxy, high yields can be achieved at room temperature or with gentle heating. rsc.org

For electron-deficient indoles , such as those bearing nitro groups, more forcing conditions are required for the reaction to proceed to completion. Higher temperatures, often around 80 °C, are necessary to achieve full conversion to the corresponding 1H-indazole-3-carbaldehyde. rsc.org

The table below summarizes the optimized conditions for the nitrosation of various substituted indoles.

| Starting Indole | Substituent Type | Key Reaction Conditions | Yield of Indazole-3-carbaldehyde | Reference |

| 5-Bromoindole (B119039) | Electron-withdrawing (halogen) | Slow addition at 0 °C, then 50 °C for 3h | 96% | rsc.org |

| 6-Bromoindole | Electron-withdrawing (halogen) | Slow addition at 0 °C, then RT for 3h | 85% | rsc.org |

| 5-Nitroindole | Strongly electron-withdrawing | Slow addition at 0 °C, then 80 °C for 3h | 99% | rsc.org |

| 5-Methoxyindole | Electron-donating | Slow addition at 0 °C, then RT for 3h | 91% | rsc.org |

| Indole | Unsubstituted | Slow addition at 0 °C, then RT for 3h | 99% | nih.gov |

This optimized nitrosation protocol provides a robust and versatile method for the synthesis of a wide array of substituted 1H-indazole-3-carbaldehydes, including the bromo-substituted derivatives that are the focus of this article.

Role of Reaction Parameters (e.g., Temperature, Stoichiometry, Solvent)

The conditions under which a chemical reaction is carried out play a crucial role in determining the outcome, including product yield and purity. Key parameters such as temperature, stoichiometry, and solvent selection are particularly influential in the synthesis of indazole derivatives.

Temperature: Temperature can significantly impact reaction rates and the formation of side products. For instance, in the synthesis of certain indazole derivatives, increasing the temperature to 110°C has been shown to improve product yields. However, further increases in temperature can lead to a decrease in yield due to the promotion of side reactions. researchgate.net In some alkylation reactions of indazoles, temperatures ranging from room temperature to 110°C in a solvent like DMF did not substantially affect the yield of the N1-substituted product. beilstein-journals.org Conversely, for the synthesis of specific synthetic cannabinoids, cooling the reaction to 0°C was found to increase the selectivity for the desired product. diva-portal.org

Stoichiometry: The molar ratio of reactants is another critical factor. In the alkylation of methyl 5-bromo-1H-indazole-3-carboxylate, manipulating the stoichiometry of the alkylating agent to the indazole substrate in DMF at 90°C resulted in yields of 52–60% for the N1-substituted product. beilstein-journals.org For the synthesis of certain indazole-based synthetic cannabinoids, using 2.5 equivalents of 4-bromo-1-butene (B139220) at 0°C and a short reaction time of 30 minutes improved the yield to 90%. diva-portal.org

Solvent: The choice of solvent can dramatically influence the reaction's success. In the N1-alkylation of an indazole derivative, switching the solvent from DMF to dioxane at 90°C surprisingly increased the yield to 96%. beilstein-journals.org The use of dimethylformamide (DMF) as a solvent for the bromination of electron-rich aromatic compounds with N-bromosuccinimide (NBS) can lead to high para-selectivity. wikipedia.org In some cases, environmentally friendly solvents like polyethylene (B3416737) glycol (PEG)-400 are being explored. researchgate.net

Below is a table summarizing the effects of different reaction parameters on the synthesis of indazole derivatives:

Interactive Data Table: Effect of Reaction Parameters on Indazole Synthesis| Parameter | Conditions | Effect on Yield/Selectivity | Reference |

|---|---|---|---|

| Temperature | Increased to 110°C | Increased product yields | researchgate.net |

| Higher than 110°C | Decreased yields due to side reactions | researchgate.net | |

| 0°C | Increased selectivity for some reactions | diva-portal.org | |

| Stoichiometry | Varied equivalents of alkylating agent | Influenced product yields (e.g., 52-60%) | beilstein-journals.org |

| 2.5 equivalents of 4-bromo-1-butene | Improved yield to 90% | diva-portal.org | |

| Solvent | Dioxane instead of DMF | Increased yield to 96% | beilstein-journals.org |

| DMF with NBS | High para-selectivity in bromination | wikipedia.org |

Conversion from Carboxylic Acid Derivatives (e.g., Reduction-Reoxidation Sequences)

An alternative to direct formylation for producing 1H-indazole-3-carbaldehydes involves the conversion of ester-functionalized indazoles at the 3-position. rsc.orgnih.gov This can be achieved through a reduction-reoxidation sequence. rsc.orgnih.gov This method provides a pathway to the desired aldehyde when direct methods are not effective.

The synthesis of indazole-3-carboxylic acids is a key first step, as the carboxyl group can undergo various transformations. guidechem.com These acids can be prepared through several routes, including the ring-opening of isatin (B1672199) followed by diazotization and reductive cyclization. chemicalbook.com Basic hydrolysis of ester derivatives of indazoles also yields the corresponding carboxylic acids. nih.gov

Regioselective Bromination Strategies for Indazole Derivatives

The introduction of a bromine atom at a specific position on the indazole ring is a crucial step in the synthesis of many target molecules.

Bromination with N-Bromosuccinimide (NBS)

N-Bromosuccinimide (NBS) is a widely used reagent for the bromination of various organic compounds, including indazoles. wikipedia.orgdigitellinc.com It is often favored over liquid bromine because it provides a low, constant concentration of Br₂, which can help to avoid side reactions like the dibromination of double bonds. masterorganicchemistry.com

A visible-light photoredox catalysis approach using NBS and Rose Bengal as the catalyst has been developed for the bromination of a wide range of substituted indazoles. digitellinc.com This method operates under mild conditions and produces brominated indazoles in moderate to high yields. digitellinc.com The regioselectivity of this reaction follows an electrophilic aromatic substitution pathway. digitellinc.com Another study reported a metal-free regioselective halogenation of 2H-indazoles using NBS, which can lead to both mono- and poly-halogenated products by adjusting the reaction conditions. nih.gov

General Halogenation Reactions on Indole Precursors

The halogenation of indole precursors can be a viable strategy for the synthesis of halogenated indazoles. Enzymatic halogenation, in particular, is gaining traction as an environmentally friendly alternative to traditional methods that often employ hazardous reagents. nih.govfrontiersin.org For example, the RebH enzyme variant 3-LSR has been used for the halogenation of a variety of indole and azaindole derivatives. nih.govfrontiersin.org

Advanced Synthetic Routes to Specific this compound Analogues

Furthermore, the alkylation of methyl 5-bromo-1H-indazole-3-carboxylate has been extensively studied to achieve regioselective N1- and N2-alkylation. By controlling the reaction conditions, it is possible to produce either the N1- or N2-substituted indazoles in excellent yields from the same starting material. nih.gov

Derivatization from Other Bromo-Indazole Carbaldehydes (e.g., 5-Bromo, 6-Bromo, 7-Bromo isomers)

The 5-bromo, 6-bromo, and 7-bromo isomers of 1H-indazole-3-carbaldehyde are key intermediates that allow for the introduction of a wide array of functional groups, leading to the development of novel therapeutic agents and advanced materials. beilstein-journals.orgchemimpex.com The reactivity of the aldehyde group can be harnessed for transformations such as Knoevenagel and Wittig condensations to form alkenes, or it can be used to construct other heterocyclic systems. nih.gov Concurrently, the bromine atom provides a handle for transition metal-catalyzed cross-coupling reactions, while the indazole nitrogen is amenable to alkylation.

Derivatization of 5-Bromo-1H-indazole-3-carbaldehyde

5-Bromo-1H-indazole-3-carbaldehyde is a valuable precursor in the synthesis of diverse indazole derivatives. chemimpex.com Its derivatization can be approached through reactions at the N-1 position, the C-3 aldehyde, and the C-5 bromo position.

N-Alkylation: The nitrogen at the N-1 position can be selectively alkylated. While direct alkylation of 5-bromo-1H-indazole-3-carbaldehyde can lead to a mixture of N-1 and N-2 isomers, studies on the closely related methyl 5-bromo-1H-indazole-3-carboxylate have demonstrated that regioselective N-1 alkylation can be achieved using various alkyl tosylates in the presence of cesium carbonate in dioxane, affording yields of 90–98%. nih.gov This methodology is broadly applicable to the carbaldehyde derivative.

Sonogashira Coupling: The bromine atom at the C-5 position is amenable to palladium-catalyzed cross-coupling reactions. The Sonogashira coupling, which forms a carbon-carbon bond between a terminal alkyne and an aryl halide, is a powerful tool for derivatization. wikipedia.orgorganic-chemistry.org This reaction is typically carried out using a palladium catalyst, a copper(I) co-catalyst, and an amine base under mild conditions. nih.gov The successful application of Sonogashira coupling to 5-bromoindole demonstrates the feasibility of this transformation on the 5-bromo-1H-indazole-3-carbaldehyde core. researchgate.net

| Reaction Type | Starting Material | Reagents and Conditions | Product | Yield (%) |

| N-1 Alkylation | Methyl 5-bromo-1H-indazole-3-carboxylate | Alkyl tosylate, Cs₂CO₃, Dioxane, 90 °C, 2 h | Methyl 5-bromo-1-alkyl-1H-indazole-3-carboxylate | 90-98 |

| Sonogashira Coupling | 5-Bromoindole | Phenylacetylene, Pd catalyst, Cu(I) co-catalyst, Amine base | 5-(Phenylethynyl)-1H-indole | - |

Derivatization of 6-Bromo-1H-indazole-3-carbaldehyde

6-Bromo-1H-indazole-3-carbaldehyde is a key intermediate in the synthesis of various pharmaceutical agents, including potent kinase inhibitors. ed.ac.ukacs.org

Heck Reaction: The bromine at the C-6 position can be functionalized via the Heck reaction, which couples the aryl halide with an alkene. A notable application is in the synthesis of the renal cell carcinoma drug, Axitinib. In a key step, 3,6-dibromo-1H-indazole is subjected to a selective Heck coupling reaction, demonstrating the reactivity of the C-6 bromine. beilstein-journals.org

Synthesis of Triazole Derivatives: The 6-bromo-1H-indazole scaffold can be elaborated by first performing an N-alkylation with propargyl bromide, followed by a 1,3-dipolar cycloaddition reaction with aryl azides. This sequence provides access to a diverse range of 1,2,3-triazole-tethered indazole derivatives.

| Reaction Type | Starting Material | Reagents and Conditions | Product | Yield (%) |

| Heck Reaction (related substrate) | 3,6-Dibromo-1-(THP)-1H-indazole | Alkene, Pd catalyst, Base | 6-Vinyl-3-bromo-1-(THP)-1H-indazole derivative | 44 (overall for Axitinib synthesis) |

| N-Alkylation/Cycloaddition | 6-Bromo-1H-indazole | 1. Propargyl bromide, K₂CO₃, Acetone; 2. 2-Azido-N-arylacetamide, DMF/H₂O/n-BuOH, 80 °C | 1,2,3-Triazole-tethered 6-bromo-1H-indazole | - |

Derivatization of 7-Bromo-1H-indazole-3-carbaldehyde

The 7-bromo-1H-indazole scaffold is a crucial component of several modern pharmaceuticals. For instance, 7-bromo-4-chloro-1H-indazol-3-amine is a key intermediate in the synthesis of Lenacapavir, a potent HIV capsid inhibitor. nih.gov

N-Alkylation: The N-alkylation of 7-substituted indazoles is influenced by the nature of the substituent at the C-7 position. Studies have shown that for 7-bromoindazole, N-alkylation using isobutyraldehyde (B47883) can proceed, although steric effects from the bromine atom can influence the reaction's efficiency. nih.govrsc.org Research on various substituted indazoles indicates that the choice of base and solvent system (e.g., NaH in THF versus Cs₂CO₃ in DMF) can significantly direct the regioselectivity towards either the N-1 or N-2 position. beilstein-journals.orgd-nb.info

Wittig and Knoevenagel Reactions: The aldehyde group at C-3 of 7-bromo-1H-indazole-3-carbaldehyde is a prime site for derivatization. It can undergo Wittig reactions with phosphonium (B103445) ylides to generate various alkenes. ucsf.edu Similarly, Knoevenagel condensation with active methylene (B1212753) compounds provides access to α,β-unsaturated products, which are themselves versatile synthetic intermediates. nih.gov

| Reaction Type | Starting Material | General Reagents and Conditions | General Product |

| N-Alkylation | 7-Bromo-1H-indazole | Alkyl halide/aldehyde, Base (e.g., NaH, Cs₂CO₃), Solvent (e.g., THF, DMF) | N-1 or N-2 alkylated 7-bromo-1H-indazole |

| Wittig Reaction | 7-Bromo-1H-indazole-3-carbaldehyde | Phosphonium ylide (R-CH=PPh₃) | 7-Bromo-3-(alkenyl)-1H-indazole |

| Knoevenagel Condensation | 7-Bromo-1H-indazole-3-carbaldehyde | Active methylene compound (e.g., malononitrile), Base (e.g., piperidine) | α,β-Unsaturated derivative of 7-bromo-1H-indazole-3-carbaldehyde |

Transformations Involving the Aldehyde Moiety

The aldehyde group at the 3-position of the indazole ring is the primary site of reactivity, undergoing oxidation, condensation, and cyclization reactions to afford a wide array of functionalized indazole derivatives. rsc.orgnih.gov

Oxidation to Carboxylic Acids

The aldehyde functional group of this compound can be readily oxidized to the corresponding carboxylic acid, 4-Bromo-1H-indazole-3-carboxylic acid. This transformation is a fundamental step in the synthesis of various indazole-based compounds, including amides and esters, which are of significant interest in drug discovery. researchgate.net The oxidation can be achieved using a variety of standard oxidizing agents.

Table 1: Oxidation of this compound

| Reactant | Product |

| This compound | 4-Bromo-1H-indazole-3-carboxylic acid |

Condensation Reactions

The aldehyde moiety of this compound is a key participant in several condensation reactions, providing a straightforward method for carbon-carbon bond formation and the introduction of diverse structural motifs. rsc.orgnih.gov

The Knoevenagel condensation is a nucleophilic addition of an active hydrogen compound to a carbonyl group, followed by a dehydration reaction to yield an α,β-unsaturated product. sigmaaldrich.comwikipedia.org this compound can react with compounds containing active methylene groups, such as malonic acid and its derivatives, in the presence of a weak base like pyridine (B92270) or piperidine. wikipedia.orgorganic-chemistry.org This reaction is a powerful tool for extending the carbon chain and introducing new functional groups. sigmaaldrich.comresearchgate.net

The Wittig reaction provides a reliable method for the synthesis of alkenes from aldehydes and ketones. masterorganicchemistry.comlibretexts.orgnih.gov In this reaction, this compound can be treated with a phosphonium ylide, leading to the formation of a 3-alkenyl-4-bromo-1H-indazole derivative. rsc.orgnih.gov A significant advantage of the Wittig reaction is the precise control it offers over the location of the newly formed double bond. libretexts.org

The aldehyde can participate in aldol (B89426) and Claisen-Schmidt condensations. The Claisen-Schmidt condensation, a type of crossed aldol condensation, involves the reaction of an aldehyde or ketone having an α-hydrogen with an aromatic carbonyl compound that lacks an α-hydrogen. masterorganicchemistry.comwikipedia.org In the context of this compound, it can react with a ketone containing α-hydrogens in the presence of a base to form a β-hydroxy ketone, which can then dehydrate to an α,β-unsaturated ketone. nih.govmagritek.com This reaction is instrumental in synthesizing chalcone-like structures. youtube.com

Cyclization Reactions to Form Fused Heteroaromatic Systems

The aldehyde functionality of this compound is a key precursor for the construction of various fused heteroaromatic systems. rsc.orgnih.gov These reactions typically involve condensation with a difunctional nucleophile, followed by cyclization and aromatization.

Oxazoles: The synthesis of oxazole (B20620) derivatives can be achieved through various methods, including the reaction with tosylmethyl isocyanide (TosMIC) in what is known as the van Leusen oxazole synthesis. nih.govorganic-chemistry.org

Thiazoles: Thiazole rings can be formed by reacting the aldehyde with a compound containing a thiol and an amine group, such as 2-aminothiophenol, in a Hantzsch-type synthesis. nih.govnih.gov

Benzimidazoles: Condensation of this compound with o-phenylenediamines is a common and effective method for the synthesis of benzimidazole (B57391) derivatives. nih.govsemanticscholar.orgresearchgate.net This reaction typically proceeds under acidic or oxidative conditions. organic-chemistry.org

Reduction to Corresponding Alcohols and Amines

The aldehyde functional group at the C3 position of the indazole ring provides a convenient handle for reduction to form the corresponding primary alcohols and amines. These transformations are fundamental in medicinal chemistry for the synthesis of various biologically active molecules. The aldehyde can be converted into a secondary alcohol or an amine, which are valuable intermediates for further functionalization. nih.govrsc.orgresearchgate.net For instance, the reduction of the aldehyde to an alcohol can be readily achieved using standard reducing agents. While specific conditions for this compound are not detailed in the provided information, general procedures for the reduction of indazole-3-carboxaldehydes are well-established.

Schiff Base Synthesis

The aldehyde group of this compound readily undergoes condensation reactions with primary amines to form Schiff bases, also known as imines. nih.gov This reaction is a cornerstone in the synthesis of various heterocyclic compounds and coordination complexes. researchgate.netnih.gov Schiff bases derived from heterocyclic aldehydes are of significant interest due to their wide range of biological activities and their role as ligands in coordination chemistry. researchgate.netnih.gov The general synthesis involves the reaction of the aldehyde with a primary amine, often in a suitable solvent like ethanol, and may be catalyzed by a few drops of acid. nih.govresearchgate.net

For example, a general procedure for synthesizing Schiff bases from a substituted pyrazole-4-carbaldehyde involves refluxing the aldehyde with an aminophenol in methanol (B129727) for several hours. researchgate.net This methodology can be adapted for this compound to produce a variety of Schiff base derivatives.

Reactions Involving the Bromo-Substituent

The bromine atom at the C4 position of the indazole ring is a key functional group that enables a variety of carbon-carbon and carbon-heteroatom bond-forming reactions, significantly expanding the molecular diversity achievable from this scaffold.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for the construction of complex organic molecules. The bromo-substituent at the C4 position of this compound makes it an excellent substrate for these transformations.

The Suzuki-Miyaura coupling is a versatile palladium-catalyzed cross-coupling reaction between an organoboron compound and an organic halide. libretexts.orgorganic-chemistry.org This reaction is widely used to form carbon-carbon bonds, particularly for the synthesis of biaryl compounds. libretexts.org In the context of this compound, the bromo group can be coupled with various aryl or heteroaryl boronic acids to introduce a wide range of substituents at the C4 position. rsc.org

The general mechanism of the Suzuki-Miyaura coupling involves an oxidative addition of the aryl halide to a palladium(0) complex, followed by transmetalation with the organoboron species and subsequent reductive elimination to yield the coupled product and regenerate the palladium(0) catalyst. libretexts.org A variety of palladium catalysts and ligands can be employed, with the choice often depending on the specific substrates. organic-chemistry.orgnih.gov For instance, palladium complexes with phosphine ligands such as XPhos and SPhos have been shown to be effective for the Suzuki-Miyaura coupling of bromoindazoles. nih.gov

Table 1: Examples of Suzuki-Miyaura Coupling Conditions for Bromoindazoles rsc.orgnih.gov

| Aryl Halide | Boronic Acid | Catalyst/Ligand | Base | Solvent | Temperature (°C) | Yield (%) |

| 7-Bromo-4-sulfonamido-1H-indazole | Aryl boronic acids | Not specified | Not specified | Not specified | Not specified | Moderate to excellent |

| 3-Chloroindazole | Phenylboronic acid | Pd2dba3/XPhos | K3PO4 | Dioxane/H2O | 60 | 56 |

| 3-Chloroindazole | Phenylboronic acid | Pd2dba3/SPhos | K3PO4 | Dioxane/H2O | 60 | 52 |

This table presents data for related bromo- and chloroindazoles to illustrate typical reaction conditions.

The Heck reaction is a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide (or triflate) and an alkene. organic-chemistry.orglibretexts.org This reaction is a powerful method for the arylation of alkenes and typically proceeds with high trans selectivity. organic-chemistry.org The bromo-substituent of this compound can serve as the aryl halide component in a Heck reaction, allowing for the introduction of vinyl groups at the C4 position.

The catalytic cycle of the Heck reaction involves the oxidative addition of the aryl halide to a palladium(0) catalyst, followed by migratory insertion of the alkene, β-hydride elimination to release the product, and reductive elimination to regenerate the catalyst. libretexts.org A variety of palladium sources, ligands, and bases can be utilized to optimize the reaction. organic-chemistry.orgthieme-connect.de

Table 2: Example of Heck Reaction with a Bromo-Substituted Aldehyde researchgate.net

| Aryl Halide | Alkene | Catalyst | Base | Additive | Conversion (%) |

| 4-Bromobenzaldehyde | n-Butyl acrylate | Metallodendritic palladium-biscarbene complex | Sodium acetate | Tetrabutylammonium bromide | Varies with catalyst loading |

This table illustrates a Heck reaction with a related bromo-substituted aldehyde, providing insight into potential reaction conditions.

Carbon-Heteroatom Coupling (e.g., C-S Coupling with Thiols)

Beyond carbon-carbon bond formation, the bromo-substituent on the indazole ring can also participate in carbon-heteroatom coupling reactions. A notable example is the palladium-catalyzed C-S coupling with thiols, which allows for the introduction of a thioether linkage at the C4 position. This transformation is valuable for the synthesis of molecules with potential biological activities, as the sulfur atom can modulate the physicochemical properties of the compound. While specific examples for this compound are not provided in the search results, this type of coupling is a well-established synthetic strategy for aryl bromides.

Modifications on the Indazole Nitrogen Atoms (N1 and N2)

The presence of two nitrogen atoms in the indazole ring, N1 and N2, allows for various derivatization strategies. However, this also introduces a significant challenge in controlling the regioselectivity of substitution reactions. The relative reactivity of these two nitrogens is influenced by electronic effects of the substituents on the indazole core, the nature of the electrophile, and the specific reaction conditions employed, such as the base and solvent system.

While specific research detailing the N-alkylation and N-arylation of this compound is not extensively documented, significant insights can be drawn from studies on structurally related compounds, particularly those bearing bromo and C3-carbonyl substituents. The regiochemical outcome of these reactions is a delicate balance of steric and electronic factors, alongside reaction conditions.

Research Findings on Related Indazoles:

Systematic studies on various substituted indazoles have demonstrated that the choice of base and solvent plays a critical role in directing the alkylation to either the N1 or N2 position. For many C3-substituted indazoles, the use of sodium hydride (NaH) in tetrahydrofuran (B95107) (THF) has been identified as a promising system for achieving high regioselectivity in favor of the N1-alkylated product. nih.govbeilstein-journals.org For instance, high N1-selectivity (>99%) was observed for indazoles with C3-carboxymethyl, C3-tert-butyl, and C3-carboxamide groups under these conditions. nih.govd-nb.info This suggests that the C3-carbaldehyde group in the target molecule would likely favor N1-alkylation under similar conditions.

Conversely, different conditions can promote N2-alkylation. For example, methods using alkyl 2,2,2-trichloroacetimidates catalyzed by trifluoromethanesulfonic acid or copper(II) triflate have been developed for the selective N2-alkylation of various 1H-indazoles. organic-chemistry.org

A detailed investigation into the N-alkylation of methyl 5-bromo-1H-indazole-3-carboxylate, a compound structurally analogous to this compound, highlights the tunability of the reaction. Conventional alkylation with isopropyl iodide and sodium hydride in dimethylformamide (DMF) resulted in a mixture of N1 and N2 products with only moderate yields for each. beilstein-journals.orgnih.gov However, by modifying the strategy to use alkyl tosylates with cesium carbonate in dioxane, researchers achieved excellent yields and high selectivity for the N1-substituted product. nih.gov These findings underscore the importance of optimizing reaction conditions to achieve the desired regiochemical outcome.

The table below summarizes the results from the N-alkylation of the related compound, methyl 5-bromo-1H-indazole-3-carboxylate.

Table 1: Regioselectivity in N-Alkylation of Methyl 5-bromo-1H-indazole-3-carboxylate

| Alkylating Agent | Base | Solvent | Temperature | N1-Product Yield | N2-Product Yield | Reference |

|---|---|---|---|---|---|---|

| Isopropyl Iodide | NaH | DMF | RT | 38% | 46% | beilstein-journals.orgnih.gov |

| Methyl Iodide | K₂CO₃ | DMF | RT | 44% | 40% | beilstein-journals.org |

| Alkyl Tosylates | Cs₂CO₃ | Dioxane | 90 °C | 90-98% | - | nih.gov |

Regarding N-arylation, the direct coupling of an aryl group to the indazole nitrogen is another key synthetic strategy. While methods for the C3-arylation of indazoles are reported, specific protocols for the N-arylation of this compound are less common in the literature. rsc.org General strategies often involve copper or palladium-catalyzed cross-coupling reactions, but the application and regioselectivity would need to be empirically determined for this specific substrate.

Medicinal Chemistry and Biological Research Applications in Vitro Focus

4-Bromo-1H-indazole-3-carbaldehyde as a Versatile Pharmacophore and Scaffold in Drug Design

This compound is a key intermediate in the creation of a wide array of polyfunctionalized 3-substituted indazoles. nih.gov The indazole structure, a fusion of benzene (B151609) and pyrazole (B372694) rings, is a significant heterocyclic compound class with extensive applications as biological and pharmaceutical agents. chemicalbook.com Its derivatives have demonstrated a broad spectrum of biological activities. chemicalbook.com The aldehyde function of this compound allows for further chemical modifications, making it a valuable building block in the synthesis of more complex molecules. nih.gov The presence and position of the bromine atom on the indazole ring can significantly influence the biological activity of the resulting derivatives. chemicalbook.comcymitquimica.com This makes the 4-bromo-1H-indazole scaffold a subject of interest in the design of new therapeutic agents. researchgate.netnih.gov

The indazole core is considered an attractive pharmacophore in medicinal chemistry, particularly for developing kinase inhibitors. nih.govnih.gov This is because indazoles can act as bioisosteres of indoles, forming strong hydrogen bonds within the hydrophobic pockets of proteins. nih.gov The functionalization at the 3-position of the indazole ring has led to the discovery of several marketed drugs, highlighting the importance of intermediates like this compound in drug development. nih.gov

In Vitro Biological Activity of 4-Bromo-1H-Indazole Derivatives

Derivatives synthesized from this compound have been the subject of numerous in vitro studies to evaluate their potential as therapeutic agents. These studies have primarily focused on their antibacterial and anticancer properties.

A series of novel 4-bromo-1H-indazole derivatives have been synthesized and evaluated for their in vitro antibacterial activity against a variety of Gram-positive and Gram-negative bacteria. nih.gov These compounds demonstrated notable activity, particularly against Staphylococcus epidermidis and penicillin-susceptible Streptococcus pyogenes. nih.gov Some derivatives also showed moderate inhibition of cell division in bacteria like Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa. nih.gov

The antibacterial mechanism of some 4-bromo-1H-indazole derivatives has been linked to the inhibition of the Filamentous temperature-sensitive protein Z (FtsZ). nih.gov FtsZ is a crucial protein involved in bacterial cell division, making it an attractive target for new antibacterial drugs. nih.govnih.gov By inhibiting FtsZ, these compounds disrupt the formation of the Z-ring, which is essential for bacterial cytokinesis, leading to cell elongation and eventual death. nih.gov For instance, certain derivatives of 4-bromo-1H-indazole were designed as FtsZ inhibitors and showed potent activity against penicillin-resistant Staphylococcus aureus. nih.gov

Indazole derivatives have long been recognized for their potential as anticancer agents, with several indazole-based drugs already approved for cancer therapy. rsc.orgresearchgate.net Derivatives of 4-bromo-1H-indazole have been synthesized and evaluated for their antiproliferative activity against various human cancer cell lines. nih.govrsc.org These studies have shown that specific derivatives can inhibit the growth of cancer cells, induce apoptosis (programmed cell death), and suppress tumor cell migration and invasion in vitro. rsc.org

A significant mechanism through which indazole derivatives exert their anticancer effects is through the inhibition of various protein kinases. nih.gov Kinases are enzymes that play a critical role in cell signaling pathways that control cell growth, proliferation, and survival. Dysregulation of kinase activity is a common feature of many cancers.

Derivatives of 4-bromo-1H-indazole have been investigated as inhibitors of several kinases, including:

Akt: A serine/threonine-specific protein kinase that plays a key role in multiple cellular processes such as glucose metabolism, apoptosis, cell proliferation, and migration.

Janus Kinase (JAK): A family of intracellular, non-receptor tyrosine kinases that transduce cytokine-mediated signals via the JAK-STAT pathway. acs.org

Polo-like kinase 4 (PLK4): A serine/threonine kinase that plays a crucial role in centriole duplication.

Tyrosine Kinases and Threonine Kinases: Broad categories of kinases that are often dysregulated in cancer. nih.gov

Fibroblast Growth Factor Receptor 1 (FGFR1): A receptor tyrosine kinase involved in cell proliferation, differentiation, and migration.

Phosphoinositide-dependent kinase 1 (PDK1): A master kinase that activates several other kinases, including Akt.

Epidermal Growth Factor Receptor (EGFR): A receptor tyrosine kinase that, when overactivated, can lead to uncontrolled cell division.

The indazole scaffold is a key feature in many kinase inhibitors, and the specific substitutions on the indazole ring, such as the 4-bromo group, can influence the potency and selectivity of these inhibitors. nih.gov

Another mechanism of anticancer activity for some indazole derivatives is the inhibition of tubulin polymerization. Tubulin is the protein that polymerizes into microtubules, which are essential components of the cytoskeleton and the mitotic spindle. Disruption of microtubule dynamics can lead to cell cycle arrest and apoptosis. While the direct inhibition of tubulin polymerization by this compound derivatives is an area of ongoing research, the broader class of indazole compounds has shown activity against this target.

Anti-inflammatory Potential

Derivatives of 4-bromo-1H-indazole have demonstrated notable anti-inflammatory properties. The indazole nucleus is a key feature in many compounds with anti-inflammatory effects. nih.govnih.gov Studies have shown that these compounds can inhibit key mediators of the inflammatory response.

Specifically, indazole derivatives have been investigated for their ability to inhibit cyclooxygenase (COX) enzymes, particularly COX-2, which is a key enzyme in the production of pro-inflammatory prostaglandins. researchgate.netnih.govmdpi.com For instance, certain 2H-indazole derivatives have shown in vitro inhibitory activity against human COX-2. mdpi.com Computational docking studies have further suggested that these compounds can bind to the active site of the COX-2 enzyme in a manner similar to known inhibitors like rofecoxib. mdpi.com

Antifungal Activity

The emergence of drug-resistant fungal strains has necessitated the search for new antifungal agents. nih.gov Derivatives of 4-bromo-1H-indazole have emerged as a promising class of compounds with significant antifungal properties. nih.gov The indazole scaffold itself is associated with a broad spectrum of biological activities, including antifungal action. nih.govnih.gov

Research has shown that Schiff base derivatives of indazoles, in particular, exhibit potent antifungal activity. jchemlett.comnih.gov These compounds have been tested against various pathogenic Candida species, including Candida albicans and Candida glabrata. nih.govmdpi.comnih.gov For example, certain 2,3-diphenyl-2H-indazole derivatives have demonstrated in vitro growth inhibition against these yeasts. mdpi.com The introduction of a Schiff base moiety can enhance the antifungal properties of the parent indazole compound. jchemlett.comnih.gov

The mechanism of antifungal action is thought to involve the disruption of the fungal cell membrane and the inhibition of essential metabolic pathways. nih.gov Molecular docking studies have also been employed to understand the interaction of these compounds with fungal enzymes, providing insights for the design of more potent antifungal agents. researchgate.net

Antiviral and Anti-HIV Activity

The indazole nucleus is a key structural motif in a number of compounds with antiviral and anti-HIV properties. nih.govnih.gov While direct studies on the antiviral activity of this compound are limited, the broader class of indazole derivatives has shown promise in this area.

Researchers have synthesized and evaluated various indazole derivatives for their ability to inhibit viral replication. nih.gov For example, some indazole-containing compounds have been investigated as potential inhibitors of HIV protease, a critical enzyme in the life cycle of the virus. researchgate.net The structural similarities of indazoles to purine (B94841) bases allow them to interact with viral enzymes.

Furthermore, the development of new antiviral drugs is crucial due to the emergence of resistant viral strains. nih.gov The synthesis of novel indazole derivatives and their screening against a range of viruses, including influenza and Coxsackie B3, is an active area of research. nih.gov The modification of the indazole core, such as the introduction of triazole rings, has been explored to create new antiviral agents. researchgate.net

Urease Inhibition

Urease is an enzyme that catalyzes the hydrolysis of urea (B33335) and is implicated in the pathogenesis of infections caused by bacteria such as Helicobacter pylori. researchgate.net The inhibition of urease is a therapeutic strategy for treating these infections. niscpr.res.in Derivatives of 4-bromo-1H-indazole have been investigated as potential urease inhibitors.

The structure of the inhibitor plays a crucial role in its activity. For instance, the presence of a bromine atom at the meta position of a related triazole derivative was found to be the most active against urease. nih.gov Similarly, for other heterocyclic compounds, the nature and position of substituents significantly influence their urease inhibitory potential. nih.gov Studies on various heterocyclic compounds have shown that the introduction of electron-withdrawing or hydrogen-bonding groups can enhance urease inhibitory activity. nih.gov

Molecular docking studies have been used to understand the binding interactions of these inhibitors with the active site of the urease enzyme, often involving chelation with the nickel ions in the active site. researchgate.net

Inhibition of Other Enzymes (e.g., COX-2, DNA Gyrase)

Beyond the aforementioned targets, derivatives of 4-bromo-1H-indazole have been shown to inhibit other clinically relevant enzymes.

COX-2 Inhibition: As mentioned in the anti-inflammatory section, indazole derivatives are recognized for their potential to inhibit the COX-2 enzyme. researchgate.net This selective inhibition is a key mechanism behind their anti-inflammatory effects. nih.govmdpi.com Computational studies have supported these findings, showing that these compounds can fit into the active site of COX-2. researchgate.net

DNA Gyrase Inhibition: Bacterial DNA gyrase is an essential enzyme for bacterial survival and a validated target for antibiotics. nih.govnih.gov Novel inhibitors of this enzyme are sought to combat antibiotic resistance. nih.gov Indazole derivatives have emerged as a new class of DNA gyrase inhibitors. nih.gov Specifically, thiazolylindazoles have been identified as potent inhibitors of the GyrB subunit of DNA gyrase. nih.gov Structure-based drug design has guided the optimization of these compounds, leading to derivatives with excellent enzymatic and antibacterial activity. nih.gov These inhibitors are often competitive with ATP for binding to the GyrB subunit. nih.gov

Structure-Activity Relationship (SAR) Studies of 4-Bromo-1H-Indazole Derivatives

Structure-activity relationship (SAR) studies are crucial for understanding how the chemical structure of a molecule influences its biological activity. nih.gov For derivatives of 4-bromo-1H-indazole, SAR studies have provided valuable insights into optimizing their therapeutic potential. rsc.org

Impact of Substituent Variations on Biological Potency and Selectivity

The biological activity of 4-bromo-1H-indazole derivatives is highly dependent on the nature and position of various substituents on the indazole ring. nih.govrsc.org

For instance, in the context of anticancer activity, modifications at the C3 and C6 positions of the indazole ring have been explored. rsc.orgnih.gov The introduction of different aryl and heteroaryl groups at these positions can significantly impact the antiproliferative activity against various cancer cell lines. rsc.orgnih.gov The presence of specific substituents, such as a 3-fluorophenyl group at the C-5 position, has been shown to be important for antitumor activity in some series of compounds. mdpi.com

In the development of kinase inhibitors, the indazole scaffold serves as an effective hinge-binding fragment. mdpi.com The substitution pattern on the indazole core plays a critical role in determining the potency and selectivity of these inhibitors. nih.gov For example, in a series of fibroblast growth factor receptor (FGFR) inhibitors, the substituents on the indazole ring were key to achieving potent enzymatic inhibition. nih.gov

Similarly, for antibacterial agents targeting the FtsZ protein, variations in the substituents on the 4-bromo-1H-indazole core led to compounds with a wide range of activities against different bacterial strains. nih.gov These studies highlight the importance of systematic structural modifications to fine-tune the biological properties of these derivatives. nih.gov

Regioisomeric Effects on Pharmacological Profiles

The substitution pattern of the bromine atom on the indazole core is a critical determinant of a derivative's biological activity. The electronic and steric properties conferred by the bromine atom at different positions (C4, C5, C6, or C7) can significantly alter the molecule's interaction with biological targets.

A study focusing on 4-bromo-1H-indazole derivatives as inhibitors of the filamentous temperature-sensitive protein Z (FtsZ), a key bacterial cell division protein, highlights the potential of this specific regioisomer in the development of novel antibacterial agents. nih.gov The research demonstrated that a series of novel 4-bromo-1H-indazole derivatives exhibited notable in vitro antibacterial activity against a range of Gram-positive and Gram-negative bacteria. nih.gov For instance, certain derivatives displayed significantly more potent activity against penicillin-resistant Staphylococcus aureus than the reference compound 3-methoxybenzamide (B147233) (3-MBA). nih.gov One particular compound from this series showed superior activity against Streptococcus pyogenes compared to both 3-MBA and the commonly used antibiotic ciprofloxacin. nih.gov

While this study underscores the therapeutic potential of the 4-bromo substitution, the broader impact of regioisomerism is evident when considering other halogenated indazoles. For example, research on indazole-3-carboxamides as calcium-release activated calcium (CRAC) channel blockers revealed that the specific attachment point of the amide linker to the indazole ring is crucial for activity. nih.gov This finding emphasizes that even subtle changes in molecular architecture, such as the position of a functional group, can lead to dramatic differences in pharmacological outcomes. nih.gov

Furthermore, a study on the synthesis of 7-bromo-4-chloro-1H-indazol-3-amine as an intermediate for the HIV-1 capsid inhibitor Lenacapavir underscores the importance of specific regioisomers in the synthesis of complex, biologically active molecules. chemrxiv.org Although not a direct comparison of pharmacological activity, the necessity of the 7-bromo isomer for this specific therapeutic agent points to the unique properties imparted by this substitution pattern.

The following table provides a summary of the observed biological activities for different bromo-indazole regioisomers, illustrating the impact of the bromine atom's position.

| Regioisomer | Biological Target/Activity | Key Findings |

|---|---|---|

| 4-Bromo-1H-indazole | FtsZ (Antibacterial) | Derivatives show potent activity against resistant bacterial strains. nih.gov |

| 6-Bromo-1H-indazole | Antimicrobial | Hybrid molecules with 1,2,3-triazoles exhibit antimicrobial properties. researchgate.net |

| 7-Bromo-1H-indazole | Intermediate for Lenacapavir (Anti-HIV) | Essential building block for a potent HIV-1 capsid inhibitor. chemrxiv.org |

Molecular Hybridization Strategies

Molecular hybridization is a powerful strategy in drug discovery that involves combining two or more pharmacophores (the parts of a molecule responsible for its biological activity) to create a new hybrid compound with potentially improved affinity, efficacy, and pharmacokinetic properties. nih.gov The 1H-indazole-3-carbaldehyde scaffold, with its reactive aldehyde group, is an excellent starting point for such strategies.

One prominent example of this approach involves the hybridization of a 6-bromo-1H-indazole core with 1,2,3-triazole moieties. researchgate.net In this strategy, the indazole was first propargylated at the N1 position, and the resulting alkyne was then coupled with various substituted azides via a copper-catalyzed azide-alkyne cycloaddition ("click chemistry") to generate the triazole ring. researchgate.net The resulting hybrid molecules were evaluated for their antimicrobial activity, with several derivatives showing moderate to good inhibition against various bacterial and fungal strains. researchgate.net This demonstrates the utility of combining the indazole scaffold with other heterocyclic systems to generate novel antimicrobial agents.

The aldehyde functionality of this compound provides a versatile anchor for a wide range of chemical transformations suitable for molecular hybridization. These can include:

Reductive amination: To introduce amine-containing pharmacophores.

Wittig and Horner-Wadsworth-Emmons reactions: To form carbon-carbon double bonds and link to other molecular fragments.

Condensation reactions: With hydrazines, hydroxylamines, or other nucleophiles to form hydrazones, oximes, and other heterocyclic systems.

While specific examples of molecular hybridization starting directly from this compound are not extensively detailed in the reviewed literature, its role as a key intermediate is clear. The synthesis of various indazole-3-carboxamides, which have shown a range of biological activities, often proceeds through an aldehyde or a carboxylic acid precursor. researchgate.net The aldehyde can be readily oxidized to the corresponding carboxylic acid, which can then be coupled with various amines to form a diverse library of amide-containing hybrid molecules. researchgate.net

The following table outlines potential molecular hybridization strategies utilizing the this compound core and the resulting classes of hybrid molecules.

| Hybridization Reaction | Reactant Pharmacophore | Resulting Hybrid Molecule Class | Potential Biological Activity |

|---|---|---|---|

| Reductive Amination | Bioactive Amines | Indazolyl-methylamines | Varied, depending on the amine |

| Wittig Reaction | Phosphonium (B103445) Ylides | Stilbene-like Indazoles | Anticancer, Anti-inflammatory |

| Condensation | Hydrazides | Indazolyl-hydrazones | Antimicrobial, Anticancer |

| Knoevenagel Condensation | Active Methylene (B1212753) Compounds | Cinnamic Acid-like Indazoles | Enzyme Inhibition |

Computational and Theoretical Investigations

Density Functional Theory (DFT) Applications

DFT has emerged as a powerful tool for elucidating the fundamental characteristics of molecular systems. nih.govresearchgate.net For 4-Bromo-1H-indazole-3-carbaldehyde, DFT calculations, often using the B3LYP functional combined with various basis sets, have been instrumental in predicting its structural and electronic properties. nih.govresearchgate.netnih.gov

Molecular Geometry Optimization (Bond Lengths, Bond Angles, Dihedral Angles)

Theoretical calculations have been employed to determine the optimized geometry of this compound, including its bond lengths, bond angles, and dihedral angles. These computational models provide a detailed three-dimensional representation of the molecule in its most stable energetic state. nih.govresearchgate.netresearchgate.netresearchgate.net The calculated geometric parameters are often compared with experimental data, where available, to validate the accuracy of the theoretical methods used. For instance, studies on similar heterocyclic aldehydes have shown good agreement between DFT-calculated and experimentally determined structures. researchgate.netresearchgate.netresearchgate.net

Table 1: Selected Optimized Geometrical Parameters of Indazole Derivatives (Theoretical)

| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |

|---|---|---|---|

| C-N | 1.35 | 108.5 | 179.9 |

| C=O | 1.22 | 124.3 | -0.5 |

| C-Br | 1.89 | 120.1 | 0.1 |

Note: This data is representative of typical indazole structures and may not be exact for this compound. Actual values can vary based on the specific computational method and basis set used.

Vibrational and Spectroscopic Property Analysis (FT-IR, FT-Raman, NMR Chemical Shifts)

Computational methods are extensively used to predict the vibrational spectra (FT-IR and FT-Raman) of molecules. nih.govesisresearch.orgnih.govmdpi.com By calculating the normal mode frequencies and their corresponding intensities, researchers can assign the observed experimental spectral bands to specific molecular vibrations, such as stretching, bending, and torsional modes. nih.govesisresearch.orgmdpi.com This analysis provides a deeper understanding of the molecule's structural dynamics. Furthermore, theoretical calculations of NMR chemical shifts (¹H and ¹³C) are performed to complement experimental data, aiding in the structural elucidation of the compound. researchgate.netnih.govnih.gov

Electronic Properties: Frontier Molecular Orbitals (HOMO, LUMO) and Energy Gaps

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining a molecule's electronic and optical properties, as well as its chemical reactivity. nih.govresearchgate.netyoutube.comresearchgate.netrsc.org DFT calculations provide the energies and spatial distributions of these orbitals. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap, is a key parameter that reflects the molecule's kinetic stability and its ability to participate in electronic transitions. researchgate.netnih.govnih.govresearchgate.net A smaller energy gap generally indicates higher chemical reactivity and easier electronic excitation. researchgate.net

Global Reactivity Descriptors (e.g., Chemical Hardness, Electrophilicity Index, Chemical Potential)

Chemical Hardness (η): A measure of the molecule's resistance to changes in its electron distribution.

Electrophilicity Index (ω): Quantifies the ability of a molecule to accept electrons. A higher electrophilicity index suggests a better electrophile. dergipark.org.tr

Chemical Potential (μ): Represents the escaping tendency of electrons from an equilibrium system. dergipark.org.tr

These parameters are calculated using the ionization potential and electron affinity, which can be approximated from the HOMO and LUMO energies, respectively. researchgate.netdergipark.org.trarxiv.org

Table 2: Calculated Global Reactivity Descriptors

| Descriptor | Symbol | Formula |

|---|---|---|

| Chemical Hardness | η | (I - A) / 2 |

| Electronegativity | χ | (I + A) / 2 |

| Chemical Potential | μ | -(I + A) / 2 |

| Electrophilicity Index | ω | μ² / (2η) |

I = Ionization Potential, A = Electron Affinity

Molecular Electrostatic Potential (MEP) Surface Analysis

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. researchgate.netnih.govresearchgate.netuni-muenchen.deresearchgate.netresearchgate.netbldpharm.com The MEP map uses a color-coded scheme to represent different electrostatic potential values. Regions of negative potential (typically colored red) are electron-rich and susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack. This analysis is crucial for understanding intermolecular interactions and chemical reactivity. uni-muenchen.deresearchgate.netresearchgate.net

Natural Bond Orbital (NBO) Analysis for Intermolecular Interactions and Charge Transfer

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure of a molecule in terms of localized bonds and lone pairs. nih.govresearchgate.netuni-muenchen.deresearchgate.netyoutube.comwisc.eduresearchgate.net It is a powerful method for studying hyperconjugative interactions, intramolecular charge transfer, and the delocalization of electron density. nih.govresearchgate.net By examining the interactions between filled (donor) and empty (acceptor) orbitals, NBO analysis can quantify the stabilization energies associated with these charge transfer events, providing insights into the molecule's stability and bonding characteristics. researchgate.netresearchgate.net

Topological Analysis (e.g., Hirshfeld Surface Analysis, Reduced Density Gradient (RDG) Analysis)

Topological analysis, particularly Hirshfeld surface analysis, is a powerful tool for visualizing and quantifying intermolecular interactions within a crystal lattice. scirp.org For bromo-substituted indole (B1671886) and indazole derivatives, Hirshfeld surface analysis reveals the dominance of specific contacts. nih.gov The analysis of related structures indicates that H···H interactions often account for a significant portion of the crystal packing. nih.govnih.gov Other important interactions include C-H···O, C-H···Br, and C-H···π hydrogen bonds, as well as π–π stacking interactions. nih.gov

A two-dimensional fingerprint plot derived from the Hirshfeld surface provides a quantitative summary of these interactions. For similar bromo-substituted heterocyclic compounds, the analysis often highlights the prevalence of hydrogen-related contacts. nih.gov The red areas on the Hirshfeld surface denote close contacts, often corresponding to hydrogen bonds, which are crucial for the stabilization of the molecular structure. scirp.org Reduced Density Gradient (RDG) analysis complements this by identifying and characterizing weak non-covalent interactions, further clarifying the nature of the forces that govern the molecular assembly in the crystalline state.

Tautomeric Stability and Equilibrium Studies (1H- and 2H-indazole tautomers)

Indazole and its derivatives can exist in two primary tautomeric forms: the 1H- and 2H-indazole tautomers. researchgate.net The 1H-indazole, often referred to as the benzoid form, is generally the predominant and thermodynamically more stable tautomer compared to the 2H-indazole, or quinoid form. researchgate.netnih.gov Computational studies, such as those using Density Functional Theory (DFT), have confirmed the greater stability of the 1H-tautomer. For instance, calculations have shown the 1H-tautomer of indazole to be more stable than the 2H-tautomer by approximately 15 kJ·mol⁻¹. nih.gov

The position of substituents on the indazole ring can influence the tautomeric equilibrium. However, for many substituted indazoles, the 1H-tautomer remains the major form in both the solid state and in solution. researchgate.net This stability is a critical factor in their chemical reactivity and biological activity, as the specific tautomeric form will dictate the geometry and electronic properties of the molecule, thereby affecting its interactions with biological targets.

Solvent Effects on Electronic and Spectroscopic Properties

The electronic and spectroscopic properties of molecules like this compound can be significantly influenced by the surrounding solvent environment. mdpi.comresearchgate.net Solvatochromism, the change in the color of a substance when dissolved in different solvents, is a manifestation of these effects on the UV-Vis absorption spectra. mdpi.com The spectral shifts can be correlated with solvent parameters such as polarity, hydrogen bond donor ability (α), and hydrogen bond acceptor ability (β). mdpi.com

For similar aromatic heterocyclic compounds, multiparametric analysis has shown that both specific interactions, like hydrogen bonding, and non-specific interactions, such as dipolarity/polarizability, play a role in the observed spectral shifts. mdpi.com Theoretical calculations using methods like Time-Dependent Density Functional Theory (TD-DFT) can simulate absorption spectra in different solvents, providing insights into the nature of the electronic transitions (e.g., π→π* or n→π*) and the molecular orbitals involved. mdpi.com These studies help in understanding how the solvent stabilizes the ground and excited states of the molecule, which is crucial for predicting its behavior in different chemical and biological environments.

Molecular Docking Studies

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov This method is extensively used in drug discovery to understand how a ligand, such as this compound or its derivatives, might interact with a biological target. nih.gov

Prediction of Binding Poses and Affinities against Target Proteins (e.g., Kinases, GPCRs, COX-2, DNA Gyrase, Tubulin)

Molecular docking simulations have been employed to predict the binding modes and affinities of indazole derivatives against a range of therapeutically relevant proteins.

Kinases: Indazole derivatives are recognized as potent kinase inhibitors. rsc.org Docking studies on 4-(1H-indazol-4-yl)phenylamino urea (B33335) derivatives against the Kinase insert Domain Receptor (KDR) have revealed how these compounds fit into the active site. nih.gov

GPCRs: While specific docking studies of this compound with G Protein-Coupled Receptors (GPCRs) are not extensively documented, the general applicability of molecular docking to predict ligand binding to GPCRs is well-established. nih.govnih.gov

COX-2: Pyrazole (B372694) analogues, which are structurally related to indazoles, have been docked into the active site of Cyclooxygenase-2 (COX-2). nih.gov These studies show that the compounds can adopt orientations similar to known selective COX-2 inhibitors like celecoxib. nih.gov

DNA Gyrase: Bacterial DNA gyrase is a validated target for antibacterial agents. who.int Docking studies of pyrazole-based compounds have been performed to explore their binding mechanism as DNA gyrase inhibitors, with some compounds showing promising binding energies. nih.gov

Tubulin: The colchicine (B1669291) binding site of tubulin is a key target for anticancer drugs. nih.govnih.gov Docking studies of indole-based compounds, which share a bicyclic aromatic structure with indazoles, have shown that they can bind effectively to this site, indicating potential as tubulin polymerization inhibitors. mdpi.combwise.krmdpi.com

Table 1: Predicted Binding Affinities of Indazole and Related Derivatives against Various Protein Targets

| Compound Class | Target Protein | Predicted Binding Affinity (Docking Score) | Reference |

| Pyrazole Analogue | COX-2 | -12.907 | nih.gov |

| Pyrazole Analogue | COX-2 | -12.24 | nih.gov |

| N′-benzoyl-3-(4-bromophenyl)-1H-pyrazole-5-carbohydrazide | DNA Gyrase | - | nih.gov |

| Quinoline Derivative | Tubulin | -9.759 kcal/mol | nih.gov |

Understanding Ligand-Protein Interactions (e.g., Hydrogen Bonding, π-π Stacking)

The stability of a ligand-protein complex is determined by a variety of non-covalent interactions. Molecular docking provides detailed insights into these interactions at the atomic level.

Hydrogen Bonding: This is a crucial interaction for the binding of many inhibitors. For instance, in the case of kinase inhibitors, hydrogen bonds are often formed with key amino acid residues in the ATP-binding pocket. nih.gov Similarly, for COX-2 inhibitors, hydrogen bonds with residues like Arg120 have been observed in docking studies. nih.gov In tubulin inhibitors, hydrogen bonds with residues such as Cysβ241, Asnβ258, and Lysβ352 are often predicted. mdpi.com

π-π Stacking: These interactions are common between the aromatic rings of the ligand and the side chains of aromatic amino acids like phenylalanine, tyrosine, and tryptophan in the protein's active site. nih.gov For DNA gyrase inhibitors, π-π stacking between the ligand's benzene (B151609) or imidazole (B134444) nucleus and proline or other aromatic residues has been noted. who.int

Table 2: Key Ligand-Protein Interactions for Indazole-Related Compounds from Docking Studies

| Compound Class | Target Protein | Interacting Amino Acid Residues | Type of Interaction | Reference |

| 4-(1H-indazol-4-yl)phenylamino urea derivative | KDR | Not specified | Hydrogen bonding, hydrophobic interactions | nih.gov |

| Pyrazole Analogue | COX-2 | Arg120 | Hydrogen bonding | nih.gov |

| Benzimidazole (B57391) urea analogue | DNA Gyrase | Arg136, Thr165, Asp73, L-proline | Hydrogen bonding, π-π stacking | who.int |

| Quinoline Derivative | Tubulin | Asn 258β, Ala 180α, Asn 249β | Hydrogen bonding | nih.gov |

| Indole-based chalcone | Tubulin | Cysβ241 | Hydrogen bonding | mdpi.com |

Molecular Dynamics (MD) Simulations for Ligand-Target Complex Stability

While molecular docking provides a static picture of the ligand-protein interaction, Molecular Dynamics (MD) simulations offer a dynamic view, allowing for the assessment of the stability of the complex over time. nih.gov MD simulations can be used to refine the docking poses and to evaluate whether the key interactions predicted by docking are maintained in a more realistic, solvated environment. nih.gov

By running simulations at different temperatures, a technique known as thermal titration molecular dynamics (TTMD), it is possible to qualitatively estimate the stability of a protein-ligand complex. nih.gov Studies have shown that correct binding poses are generally more stable in MD simulations than incorrect ones (decoys). nih.gov For various ligand-protein systems, MD simulations have successfully distinguished between high-affinity and low-affinity compounds, making it a valuable tool for prioritizing hits in a drug discovery pipeline. nih.gov In the context of this compound derivatives, MD simulations would be a crucial next step after docking to validate the predicted binding modes and to gain a deeper understanding of the dynamics and stability of their complexes with target proteins like kinases, COX-2, or tubulin. nih.govnih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov These models are valuable for predicting the activity of new, unsynthesized compounds, thereby prioritizing synthetic efforts towards the most promising candidates. nih.gov

A QSAR study on a series of 4-Bromo-1H-indazole derivatives would involve several steps. First, a dataset of compounds with their measured biological activities (e.g., IC50 values) would be compiled. nih.gov Then, a variety of molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, would be calculated. These descriptors can be categorized as 1D (e.g., molecular weight), 2D (e.g., connectivity indices), or 3D (e.g., molecular shape).

Using statistical methods such as multiple linear regression or machine learning algorithms, a QSAR model is then built to correlate the descriptors with the observed biological activity. nih.gov The predictive power of the resulting model is rigorously validated using internal and external sets of compounds. nih.gov

For example, a 3D-QSAR study, such as Comparative Molecular Field Analysis (CoMFA), generates contour maps that visualize the regions around the aligned molecules where certain properties are favorable or unfavorable for activity. nih.gov

Table 2: Illustrative QSAR Model for 4-Bromo-1H-indazole Derivatives

| Statistical Parameter | Value |

| r² (Correlation Coefficient) | 0.92 |

| q² (Cross-validated r²) | 0.75 |

| Predictive r² | 0.85 |

Note: The data in this table is for illustrative purposes and represents a hypothetical robust QSAR model.

The contour maps generated from a CoMFA study could indicate, for instance, that bulky, electron-withdrawing groups at a specific position on the indazole ring would enhance the inhibitory activity against a particular enzyme. This information is invaluable for the rational design of new, more potent derivatives of this compound. The structure-activity relationship (SAR) analysis derived from such models is critical for optimizing the lead compounds. nih.gov

Advanced Characterization Methodologies for 4 Bromo 1h Indazole 3 Carbaldehyde and Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the characterization of organic molecules, offering granular information about the chemical environment of specific nuclei.

Proton Nuclear Magnetic Resonance (¹H NMR) for Proton Environments and Multiplicities

¹H NMR spectroscopy is instrumental in identifying the number and types of protons in a molecule, as well as their neighboring environments through spin-spin coupling. For indazole derivatives, the chemical shifts (δ) and coupling constants (J) of the aromatic and substituent protons are key identifiers.

For instance, in a study of 5-bromo-1H-indazole-3-carboxaldehyde, the ¹H NMR spectrum in deuterated chloroform (B151607) (CDCl₃) showed a broad singlet for the N-H proton at approximately 10.53 ppm, a singlet for the aldehyde proton at 10.26 ppm, and distinct signals for the aromatic protons at 8.52 ppm (d, J = 1.0 Hz), 7.59 ppm (dd, J = 9.0, 1.5 Hz), and 7.46 ppm (d, J = 9.0 Hz). nih.gov The multiplicity and coupling constants of these aromatic signals are crucial for confirming the substitution pattern on the indazole ring.

Similarly, the ¹H NMR spectrum of 1H-indazole-3-carboxaldehyde in deuterated dimethyl sulfoxide (B87167) (DMSO-d₆) revealed a broad singlet for the N-H proton at 14.17 ppm, a singlet for the aldehyde proton at 10.20 ppm, and multiplets for the aromatic protons. nih.gov The downfield shift of the N-H proton in DMSO-d₆ is a common characteristic due to hydrogen bonding with the solvent.

Interactive Table: ¹H NMR Data for Indazole-3-carbaldehyde Derivatives

| Compound | Solvent | δ (ppm) and Multiplicity |

|---|---|---|

| 5-Bromo-1H-indazole-3-carboxaldehyde | CDCl₃ | 10.53 (brs, 1H, NH), 10.26 (s, 1H, CHO), 8.52 (d, J=1.0 Hz, 1H), 7.59 (dd, J=9.0, 1.5 Hz, 1H), 7.46 (d, J=9.0 Hz, 1H) nih.gov |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Skeleton Confirmation

For 5-bromo-1H-indazole-3-carboxaldehyde, the ¹³C NMR spectrum in DMSO-d₆ displayed signals at δ 187.5 (aldehyde C=O), 144.5, 141.3, 131.3, 124.3, 123.1, 117.6, and 113.8 ppm, corresponding to the carbon atoms of the indazole ring system. nih.gov The signal at a significantly downfield shift (187.5 ppm) is characteristic of the aldehyde carbonyl carbon.

In comparison, the parent 1H-indazole-3-carboxaldehyde showed ¹³C NMR signals in DMSO-d₆ at δ 187.4, 143.4, 141.1, 127.3, 123.8, 120.7, 120.2, and 111.2 ppm. nih.gov The differences in chemical shifts between the bromo-substituted and unsubstituted compounds can be correlated with the electronic effects of the bromine atom on the aromatic ring.

Interactive Table: ¹³C NMR Data for Indazole-3-carbaldehyde Derivatives

| Compound | Solvent | δ (ppm) |

|---|---|---|

| 5-Bromo-1H-indazole-3-carboxaldehyde | DMSO-d₆ | 187.5, 144.5, 141.3, 131.3, 124.3, 123.1, 117.6, 113.8 nih.gov |

Nitrogen NMR (¹⁴N, ¹⁵N NMR) for Nitrogen Atom Characterization